molecular formula C17H20N4O2S B2670715 N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide CAS No. 941973-93-9

N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide

Cat. No.: B2670715
CAS No.: 941973-93-9
M. Wt: 344.43
InChI Key: CANRRCNJWRQYKI-UHFFFAOYSA-N
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Description

N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antiproliferative, antileishmanial, and antimalarial effects .

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-3-8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANRRCNJWRQYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide typically involves the cyclization of intermediate compounds under specific conditions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The reaction is carried out under reflux for a few hours, followed by purification through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to shorten reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide stands out due to its diverse pharmacological activities, particularly its potent antiproliferative and antileishmanial effects. Its unique structure allows it to interact with multiple molecular targets, making it a valuable compound for further research and development.

Biological Activity

N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a propylethanediamide substituent. Its molecular formula is C20H24N4SC_{20}H_{24}N_{4}S, and it exhibits unique structural characteristics that influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-methylaniline. The process includes acylation and cyclization steps to form the thieno[3,4-c]pyrazole structure. Characterization is performed using techniques such as IR spectroscopy and NMR analysis to confirm the compound's structure and purity .

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cell proliferation and apoptosis pathways. This suggests its utility in cancer therapy .
  • Receptor Binding : It effectively binds to receptors that play critical roles in inflammatory responses, indicating potential applications in treating inflammatory diseases .

Therapeutic Potential

The compound's biological activities position it as a promising candidate for therapeutic applications:

  • Anticancer Activity : Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo models. The mechanism involves the modulation of signaling pathways associated with cancer cell survival .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cellular models, supporting its use in treating inflammatory disorders .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
N-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]-acetamideFluorophenyl groupAnticancer properties
N-[2-(methylphenyl)-thieno[3,4-c]pyrazol-3-yl]-acetamideMethyl substitutionAnti-inflammatory effects
N-[2-(pyridin-4-yl)-thieno[3,4-c]pyrazol-3-yl]-benzamidePyridine ringAntimicrobial activity

This table highlights how variations in substituents can influence the biological activity of thieno[3,4-c]pyrazole derivatives.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay to evaluate cell viability after treatment at different concentrations. Results indicated a dose-dependent reduction in cell viability at concentrations as low as 10 μM .

In Vivo Studies

Animal model studies further corroborate the in vitro findings. Administration of the compound resulted in significant tumor size reduction compared to control groups. Histopathological analyses revealed decreased proliferation markers and increased apoptosis in treated tumors .

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